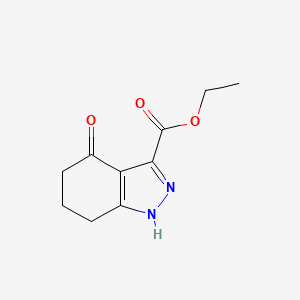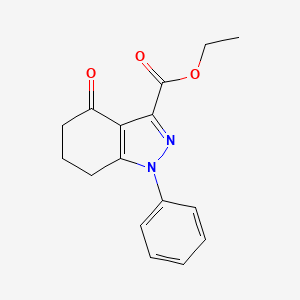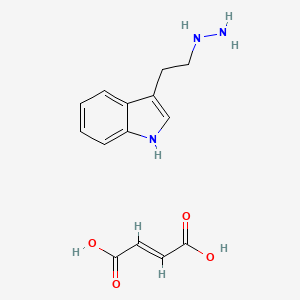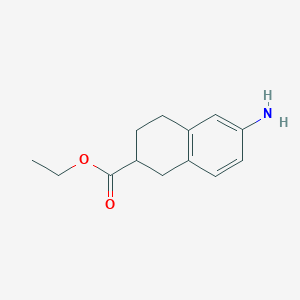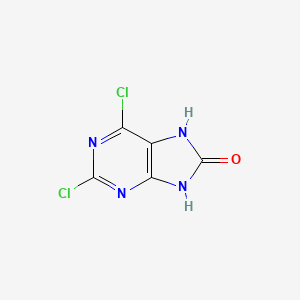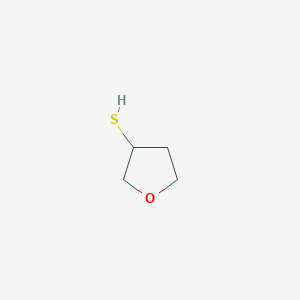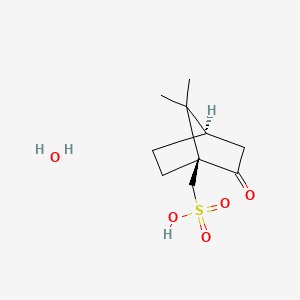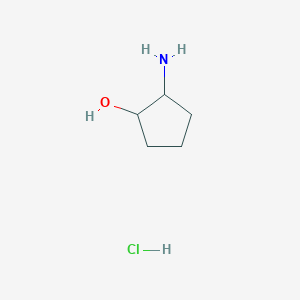
2-Aminocyclopentanol hydrochloride
Overview
Description
2-Aminocyclopentanol hydrochloride is a chemical compound with the molecular formula C5H11NO · HCl and a molecular weight of 137.61 g/mol . It is an aminocyclanol, which means it contains both an amino group and a hydroxyl group attached to a cyclopentane ring. This compound exists in different stereoisomeric forms, including cis and trans isomers .
Preparation Methods
The synthesis of 2-Aminocyclopentanol hydrochloride can be achieved through various methods. One common synthetic route involves the addition of carbamate to meso-epoxides, which is promoted by an oligomeric (salen)Co-OTf catalyst . This method allows for the production of the trans form of the compound on a large scale. Another method involves the resolution of (±)-trans-2-benzylaminocyclopentanol using D- or L-dibenzoyltartaric acid as the resolving agent, followed by debenzylation to obtain the enantiomeric trans-2-aminocyclopentanols .
Chemical Reactions Analysis
2-Aminocyclopentanol hydrochloride undergoes various chemical reactions, including:
Substitution Reactions: It can react with different reagents to form substituted derivatives.
Oxidation and Reduction Reactions: The compound can undergo oxidation to form corresponding ketones or aldehydes, and reduction to form amines or alcohols.
Condensation Reactions: It can participate in condensation reactions to form more complex molecules, such as dihydropyridazine-4-carboxamides.
Scientific Research Applications
2-Aminocyclopentanol hydrochloride has several applications in scientific research:
Medicinal Chemistry: It is used as a building block for the synthesis of various pharmacologically active compounds.
Cholinesterase Inhibition: The cis form of the compound has been shown to have higher cholinesterase inhibitory potential compared to the trans form.
Asymmetric Synthesis: It serves as an important chiral building block in asymmetric synthesis, aiding in the production of enantiomerically pure compounds.
Mechanism of Action
The precise mechanism of action of 2-Aminocyclopentanol hydrochloride is not completely understood. it is believed to function as an agonist at G protein-coupled receptors, which play a role in regulating various physiological processes . The compound’s cholinesterase inhibitory activity suggests that it may interact with cholinesterase enzymes, preventing the breakdown of acetylcholine and thereby enhancing cholinergic signaling .
Comparison with Similar Compounds
2-Aminocyclopentanol hydrochloride can be compared with other similar compounds, such as:
trans-2-Aminocyclohexanol hydrochloride: This compound has a similar structure but with a cyclohexane ring instead of a cyclopentane ring.
cis-4-Aminotetrahydro-3-furanol hydrochloride: Another similar compound with a tetrahydrofuran ring.
trans-4-Aminocyclohexanol: Similar in structure but without the hydrochloride group.
The uniqueness of this compound lies in its specific ring structure and the presence of both amino and hydroxyl groups, which contribute to its distinct chemical reactivity and biological activity.
Properties
IUPAC Name |
2-aminocyclopentan-1-ol;hydrochloride | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H11NO.ClH/c6-4-2-1-3-5(4)7;/h4-5,7H,1-3,6H2;1H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZFSXKSSWYSZPGQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(C(C1)O)N.Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H12ClNO | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
137.61 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
31889-37-9 | |
| Record name | cis-2-Amino-cyclopentanol hydrochloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


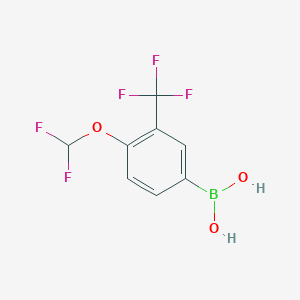
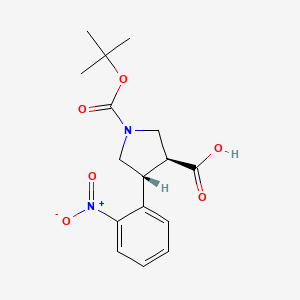
![2-Chloro-6,7-difluorobenzo[d]thiazole](/img/structure/B3196199.png)
![6-(Benzyloxy)-2-chlorobenzo[d]thiazole](/img/structure/B3196206.png)
![1-Chloro-8,9-dihydrothieno[3,2-f]quinazoline 7,7-dioxide](/img/structure/B3196210.png)
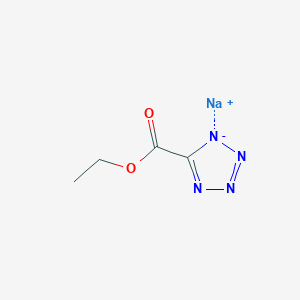
![N-[(3S)-2-oxopiperidin-3-yl]acetamide](/img/structure/B3196218.png)
